molecular formula C7H9N3O3 B14397166 N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide CAS No. 88192-02-3

N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide

Cat. No.: B14397166
CAS No.: 88192-02-3
M. Wt: 183.16 g/mol
InChI Key: ILGWQZFRFKMEJU-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a chemical compound with a unique structure that includes an imidazolidinone ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 1,3-dimethyl-2-imidazolidinone with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as nickel, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide exerts its effects involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-imidazolidinone
  • N,N’-Dimethylethyleneurea
  • 1,3-Dimethylimidazolidin-2-one

Uniqueness

N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to similar compounds

Properties

CAS No.

88192-02-3

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

N-(1,3-dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-5-6(12)10(3)7(13)9(5)2/h1-3H3

InChI Key

ILGWQZFRFKMEJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C(=O)N(C(=O)N1C)C

Origin of Product

United States

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